4,4'-Dimethoxychalcone (CAS 2373-89-9) resolves selectivity in autophagy studies by inhibiting GATA transcription factors without TORC1 interference. For electronics, its 1.6 V anodic oxidation yields semiconducting o-phenylenevinylene oligomers (2.86 eV band gap).
4,4'-Dimethoxychalcone (CAS 2373-89-9), a highly versatile α,β-unsaturated carbonyl derivative, is defined by the presence of two para-methoxy groups on its flanking aromatic rings. In industrial and academic procurement, it is primarily sourced as a rigid building block for synthesizing complex heterocycles and semi-conducting oligomers via anodic oxidation [1]. Additionally, it serves as a critical reference standard in pharmacological research due to its well-characterized, TORC1-independent autophagy-inducing properties[2]. With a defined melting point of 98–104 °C and established solubility profiles in standard in vivo vehicles, 4,4'-dimethoxychalcone offers a predictable handling baseline for both materials science and biochemical assay formulation .
Substituting 4,4'-dimethoxychalcone with generic chalcones or positional isomers (such as 3,4-dimethoxychalcone or unsubstituted chalcone) fundamentally alters both downstream chemical reactivity and biological targeting . In electrochemical oligomerization, the specific para-methoxy substitution dictates the radical cation stability and the resulting band gap of the synthesized o-phenylenevinylene oligomers; altering these positions shifts the oxidation potential and compromises the semi-conducting properties of the final material[1]. In biological models, while other chalcones may induce autophagy broadly, 4,4'-dimethoxychalcone specifically operates via a TORC1-independent pathway by inhibiting GATA transcription factors [2]. Using a generic analog risks off-target TORC1 interference, rendering the compound unsuitable for specific mechanistic assays or targeted cardioprotective models [2].
In the synthesis of semi-conducting oligomers, the choice of chalcone monomer strictly dictates the electronic properties of the resulting film. 4,4'-Dimethoxychalcone undergoes anodic oxidation at a platinum working electrode in acetonitrile, exhibiting a single irreversible anodic peak at approximately 1.6 V vs. Ag/AgCl [1]. This controlled electro-oligomerization yields an o-phenylenevinylene oligomer with a calculated electrochemical band gap of 2.86 eV [1]. In contrast, using the analog 4-dimethylamino-4'-methoxychalcone (DMAMC) under similar conditions yields an oligomer with a drastically lower electrochemical band gap of 1.68 eV [2].
| Evidence Dimension | Electrochemical Band Gap of Resulting Oligomer |
| Target Compound Data | 2.86 eV (from 4,4'-dimethoxychalcone) |
| Comparator Or Baseline | 1.68 eV (from DMAMC analog) |
| Quantified Difference | 1.18 eV higher band gap for 4,4'-DMC-derived oligomer |
| Conditions | Anodic oxidation at Pt electrode in acetonitrile/nitromethane |
Procuring 4,4'-dimethoxychalcone is essential for synthesizing wider-band-gap semi-conducting oligomers, whereas amino-substituted analogs are strictly for narrow-band-gap applications.
For pharmacological screening, 4,4'-dimethoxychalcone is utilized specifically for its unique pathway activation. While analogs like 3,4-dimethoxychalcone exhibit a broader, generalized pro-autophagic effect across multiple cell lines, 4,4'-dimethoxychalcone specifically induces autophagic flux by inhibiting GATA transcription factors entirely independent of the TORC1 kinase pathway [1]. In wild-type C57BL/6 mice, an intraperitoneal dose of 100 mg/kg efficiently triggers this specific autophagic flux in heart and liver tissues, providing targeted cardioprotection against myocardial ischemia without the systemic TORC1 suppression seen with rapamycin or broader analogs [2].
| Evidence Dimension | Autophagy Pathway Dependence |
| Target Compound Data | TORC1-independent (GATA transcription factor inhibition) |
| Comparator Or Baseline | Standard inducers (e.g., Rapamycin) and broad analogs (3,4-DC) / TORC1-dependent or multi-pathway |
| Quantified Difference | Exclusive isolation of TORC1-independent autophagic flux |
| Conditions | 100 mg/kg i.p. administration in C57BL/6 mice models |
Select this specific isomer when designing assays that require autophagy induction without confounding TORC1 kinase pathway interference.
Practical application of chalcones in vivo requires predictable solubility in standard excipients. 4,4'-Dimethoxychalcone demonstrates a maximum solubility of 2.69 mg/mL (10.03 mM) in neat DMSO with sonication . For in vivo dosing, it successfully formulates at 1.0 mg/mL (3.73 mM) in a standardized vehicle consisting of 10% DMSO, 40% PEG300, 5% Tween 80, and 45% Saline . This defined solubility profile prevents the precipitation issues commonly encountered with more highly hydroxylated chalcones, ensuring reproducible dosing in murine models of myocardial ischemia or longevity[1].
| Evidence Dimension | In Vivo Vehicle Solubility Limit |
| Target Compound Data | 1.0 mg/mL in 10% DMSO/40% PEG300/5% Tween 80/45% Saline |
| Comparator Or Baseline | Highly hydroxylated chalcones (prone to precipitation in aqueous-heavy vehicles) |
| Quantified Difference | Stable 1.0 mg/mL working solution without immediate precipitation |
| Conditions | Heated/sonicated multi-component vehicle preparation |
Provides a validated, reproducible formulation baseline for animal studies, minimizing the risk of dosing failures due to poor bioavailability.
Directly using the 1.6 V anodic oxidation peak to synthesize o-phenylenevinylene oligomers with a 2.86 eV band gap for organic electronics and sensor layers [1].
Utilizing the compound as a reference standard in cellular assays to isolate GATA-transcription-factor-mediated autophagy from TORC1-dependent pathways [2].
Leveraging the α,β-unsaturated carbonyl system and para-methoxy groups as a rigid, reactive scaffold for synthesizing bioactive pyrazolines via condensation with hydrazines .
Formulating the compound in standard DMSO/PEG300/Tween 80 vehicles at 1 mg/mL to study myocardial ischemia prevention in murine models [2].
Environmental Hazard